molecular formula C16H21NO4 B1350228 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid CAS No. 565166-93-0

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Cat. No. B1350228
M. Wt: 291.34 g/mol
InChI Key: KWQBRUAGAALBJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid includes diazotization and coupling reactions . Similarly, the synthesis of 2-[4-(2,6-dimethylphenoxy)benzoyl]-benzoic acid involves the formation of a pseudochloride intermediate, which is then used to obtain polyarylenephthalide . These methods suggest that the synthesis of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid would likely involve complex organic synthesis techniques, possibly including steps like activation of carboxylic acids and nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid has been characterized using various spectroscopic techniques. For example, 1H NMR, FT-IR, mass, and UV-visible spectra were used to characterize the structure of a diazenyl benzoic acid derivative . These techniques could be applied to determine the structure of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid, providing insights into its molecular conformation and electronic properties.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound , but they do describe the reactivity of structurally related compounds. For instance, the DNA cleavage activity of a synthesized diazenyl benzoic acid derivative was evaluated, showing no disruptive effect on DNA . This suggests that similar compounds may also be evaluated for their biological activity and interaction with biomolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. However, the synthesis and characterization of related compounds, such as the benzoic acid derivatives, provide a foundation for predicting the properties of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid. These properties may include solubility, melting point, and stability, which are important for practical applications and further chemical modifications .

Relevant Case Studies

The papers do not mention case studies involving the exact compound of interest. However, the antibacterial and antitubercular activities of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds were evaluated, with some showing promising results . This indicates that similar compounds, including 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid, could potentially be explored for their biological activities in future case studies.

Scientific Research Applications

Structural and Chemical Analysis

  • Synthesis and Structural Studies : The synthesis and structural characterization of compounds related to 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid have been conducted. For instance, compounds like 4-(oxiran-2-ylmethoxy)benzoic acid have been synthesized and studied using X-ray crystallography, revealing their crystalline structures and molecular configurations (Obreza & Perdih, 2012).

Pharmacological Research

  • Potential Antibacterial and Antitubercular Agents : Compounds such as 4-pyrrol-1-yl benzoic acid hydrazide analogs, which bear structural similarities to the compound , have been synthesized and evaluated for their antibacterial and antitubercular activities. These studies highlight their potential as novel agents in treating bacterial and tuberculosis infections (Joshi et al., 2008).

Material Science Applications

  • Polyarylenephthalide Synthesis : Research has been conducted on the synthesis of new compounds, such as 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid, for applications in designing materials with unique electrophysical properties. These studies are significant for advancing materials science and developing new functional materials (Salazkin et al., 2020).

Environmental and Energy Applications

  • Dye-Sensitized Solar Cells : In the field of renewable energy, compounds like 4-(bis(9,9-dimethyl-9H-flouren-2-yl)amino)benzoic acid, which share a structural resemblance with the subject compound, have been developed as co-adsorbents in dye-sensitized solar cells. This research is pivotal for improving the efficiency of solar energy conversion (Song et al., 2012).

Safety And Hazards

The specific safety and hazards information for “4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid” is not available in the search results.


properties

IUPAC Name

4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11-4-3-5-12(2)17(11)15(18)10-21-14-8-6-13(7-9-14)16(19)20/h6-9,11-12H,3-5,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQBRUAGAALBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)COC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394874
Record name 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

CAS RN

565166-93-0
Record name 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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